molecular formula C22H26N4O2S B2385491 1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1112306-97-4

1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide

Cat. No. B2385491
CAS RN: 1112306-97-4
M. Wt: 410.54
InChI Key: YBJRSHHGVBFBMB-UHFFFAOYSA-N
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Description

The compound “1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide” belongs to the class of organic compounds known as 1-ribosyl-imidazolecarboxamides . These are organic compounds containing the imidazole ring linked to a ribose ring through a 1-2 bond .


Synthesis Analysis

The synthesis of such compounds often involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives at C-5 . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of the compound was characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The IR spectrum showed peaks at 3207 (NH), 3032 (CH- arom.), 2978, 2900 (CH-aliph), 1701 (C=O), 1114 (C=S) cm-1 . The 1H NMR spectrum showed signals at 2.09, 2.23, 2.33 (3 s, 9H, 3CH 3), 7.08–8.38 (m, 8H, Ar–H), 10.13 (s, 1H, NH exchangeable by D2O) ppm . The 13C NMR spectrum showed signals at 19.88, 23.03, 31.17 (3CH 3), 126.89, 130.10, 132.52, 133.32, 137.34, 139.22, 139.93 (7C, aromatic carbons), 174.42 (C=O), 179.87 (C=S) ppm .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Physical And Chemical Properties Analysis

The compound has a melting point greater than 360 °C . The yield of the synthesis was reported to be 66% .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been explored for their antiviral potential. For instance:

Antitubercular Activity

Indole derivatives have also been investigated for their antitubercular effects:

Antiproliferative Activity

Pyrimidine derivatives, including those containing indole moieties, have been screened for antiproliferative effects:

Anticancer Activity

Indole-containing compounds have shown promise against cancer cell lines:

Future Directions

The potential of compounds with pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .

properties

IUPAC Name

1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-11-23-20(27)16-5-4-12-25(14-16)22-24-18-10-13-29-19(18)21(28)26(22)17-8-6-15(2)7-9-17/h6-10,13,16H,3-5,11-12,14H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJRSHHGVBFBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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